Butanedioic acid, (acetyloxy)-, 1-ethyl ester
Overview
Description
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Scientific Research Applications
Pharmacokinetics and Conversion in the Body : Butanediol 1,4 (BD 1,4) and 4-hydroxybutyric ethyl ester (ethyl-4-HB) are transformed in the body into 4-hydroxybutyric acid (4-HB), a pharmacologically active principle (Vree, Dalen, Kleijn, & Gimbrère, 1978).
Chemical Analysis and Derivatives : The compound has been analyzed using gas chromatograph-mass spectrometry, identifying several compounds including 2-acetyl-hexanoic acid ethyl ester as a main yield (Ming, 2007).
Production from Glucose Fermentation : It can be produced from glucose fermentation products and converted to 1,3-butadiene through esterification and pyrolysis steps, with significant selectivity for certain compounds (Baek, Kim, Kim, Lee, & Yi, 2014).
Synthesis in Polymer Chemistry : The compound has been synthesized and used in polymer chemistry, like in the synthesis of perfumery compounds and in the preparation of poly(ester-anhydride)s (Zhou, 2005; Korhonen & Seppälä, 2001)(https://consensus.app/papers/synthesis-polyesteranhydrides-based-polyϵcaprolactone-korhonen/0b461a21cee0530a966dfeca2a0bfaa1/?utm_source=chatgpt).
Environmental Applications : It's involved in the biodegradation patterns of certain pollutants, such as the degradation of di(2-ethylhexyl) phthalate by Fusarium culmorum (González-Márquez, Loera-Corral, Santacruz-Juárez, Tlécuitl-Beristain, García-Dávila, Viniegra-González, & Sánchez, 2019).
Biotechnological Production : Engineered strains of bacteria such as Cupriavidus necator H16 have been developed for the autotrophic production of (R)-1,3-butanediol, a compound related to butanedioic acid, (acetyloxy)-, 1-ethyl ester (Gascoyne, Bommareddy, Heeb, & Malys, 2021).
Alternative Routes in Organic Synthesis : Enzymatic routes have been explored for synthesizing related compounds like (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate, demonstrating the versatility and potential applications in organic synthesis (Zaccone, Venturi, Giovannini, Trapella, Narducci, Fournier, & Fantinati, 2020).
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo oxidation reactions . The oxidation of these compounds is a second-order reaction, first-order each in oxidant and substrate .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including oxidation reactions .
Properties
IUPAC Name |
3-acetyloxy-4-ethoxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJIGDJYRCMY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50758241 | |
Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92828-47-2 | |
Record name | 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50758241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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